2-Bromo-4-cyano-6-formylphenylacetic acid
Overview
Description
2-Bromo-4-cyano-6-formylphenylacetic acid is a multifaceted organic compound characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-formylphenylacetic acid typically involves multiple steps, starting with the bromination of phenylacetic acid followed by the introduction of cyano and formyl groups. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst, followed by cyano group introduction via a Sandmeyer reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyano-6-formylphenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the formyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Oxidation: 2-Bromo-4-cyano-6-carboxyphenylacetic acid
Reduction: 2-Bromo-4-aminomethyl-6-formylphenylacetic acid
Substitution: 2-Iodo-4-cyano-6-formylphenylacetic acid
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-4-cyano-6-formylphenylacetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows it to interact with various biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. It may serve as a precursor for developing new drugs with antiviral, anti-inflammatory, or anticancer activities.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-6-formylphenylacetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-cyano-6-methylphenylacetic acid
2-Bromo-4-cyano-6-hydroxyphenylacetic acid
2-Bromo-4-cyano-6-methoxyphenylacetic acid
Uniqueness: 2-Bromo-4-cyano-6-formylphenylacetic acid stands out due to its combination of bromine, cyano, and formyl groups, which confer unique reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical transformations makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-bromo-4-cyano-6-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-9-2-6(4-12)1-7(5-13)8(9)3-10(14)15/h1-2,5H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUGKRSAAFDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)CC(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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